BenchChemオンラインストアへようこそ!

Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate

CETP inhibition naphthyridine scaffold saturation state SAR

Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate (CAS 791856-71-8) is a bicyclic heterocyclic building block with the molecular formula C₁₂H₁₆N₂O₂ and a calculated molecular weight of 220.27 g·mol⁻¹. The compound features a partially saturated 1,5-naphthyridine core bearing a methyl substituent at the 2-position and an ethyl ester at the 3-position.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B11883111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(CCCN2)N=C1C
InChIInChI=1S/C12H16N2O2/c1-3-16-12(15)9-7-11-10(14-8(9)2)5-4-6-13-11/h7,13H,3-6H2,1-2H3
InChIKeyWNRQSJSQEWZIIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate: Structural Identity and Procurement Baseline


Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate (CAS 791856-71-8) is a bicyclic heterocyclic building block with the molecular formula C₁₂H₁₆N₂O₂ and a calculated molecular weight of 220.27 g·mol⁻¹ . The compound features a partially saturated 1,5-naphthyridine core bearing a methyl substituent at the 2-position and an ethyl ester at the 3-position. Its 5,6,7,8-tetrahydro saturation state distinguishes it structurally from fully aromatic 1,5-naphthyridine-3-carboxylate analogs such as ethyl 2-methyl-1,5-naphthyridine-3-carboxylate (CAS 55234-59-8; C₁₂H₁₂N₂O₂; MW 216.24) . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and G protein-coupled receptor modulators [1].

Why Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate Cannot Be Interchanged with Closest Analogs


Procurement interchangeability is precluded by three structural features whose biological and synthetic consequences are well-established within the naphthyridine chemotype: (i) the 5,6,7,8-tetrahydro saturation pattern substantially alters ring electronics and conformational flexibility compared to the fully aromatic 1,5-naphthyridine series, contributing to the nanomolar CETP inhibitory potency demonstrated by optimized tetrahydronaphthyridines (IC₅₀ = 22–23 nM) [1]; (ii) the regiochemistry of the methyl and ethyl ester substituents (2-methyl/3-ester vs. 3-methyl/2-ester in the regioisomer CAS 791856-72-9) profoundly affects binding-site complementarity in kinase targets, as evidenced by CK2α isoform potency differences exceeding 10-fold between positional isomers within this scaffold class [2]; (iii) the 5,6,7,8-tetrahydro ring is susceptible to dehydrogenation to yield the aromatic congener [3]. Treating naphthyridine analogs as drop-in replacements without verifying these critical differences carries quantifiable risk of project failure in structure–activity relationship (SAR) programs.

Quantitative Differentiation Evidence for Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate


Saturation State Differentiation: 5,6,7,8-Tetrahydro vs. Fully Aromatic Core

The 5,6,7,8-tetrahydro-1,5-naphthyridine scaffold is validated as a distinct pharmacophore from the aromatic 1,5-naphthyridine series. In the CETP inhibitor program, optimized 1,5-tetrahydronaphthyridine derivatives (21b and 21d) achieved in vitro human plasma CETP IC₅₀ values of 23 nM and 22 nM, respectively, and produced robust HDL-c increases in a hCETP/hApoA1 dual heterozygous mouse model [1]. By contrast, the fully aromatic 1,5-naphthyridine-3-carboxylate analog (CAS 55234-59-8; C₁₂H₁₂N₂O₂) lacks the saturation-dependent conformational flexibility required for this binding mode . While no head-to-head CETP data exist for the target compound specifically, the tetrahydronaphthyridine core to which it belongs exhibits potency that the aromatic series cannot replicate without fundamental scaffold redesign.

CETP inhibition naphthyridine scaffold saturation state SAR

Regioisomeric Differentiation: 2-Methyl-3-ester vs. 3-Methyl-2-ester

The target compound's regioisomer, ethyl 3-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate (CAS 791856-72-9), places the methyl and ethyl ester groups at inverted positions . Within the naphthyridine kinase inhibitor class, regioisomeric substitution profoundly impacts target engagement: CK2α potency data for naphthyridine positional isomers reveals IC₅₀ differences exceeding 10-fold between structurally similar variants (e.g., CK2α IC₅₀ = 920 nM vs. 21 nM for analogs differing in ring fusion orientation) [1]. Although direct CK2α data for both CAS 791856-71-8 and CAS 791856-72-9 have not been published, the established SAR principle that regioisomeric ester placement governs kinase binding pocket complementarity makes these two compounds non-interchangeable for kinase-targeted synthesis.

regioisomer comparison kinase selectivity positional isomer

Purity Specification: Vendor-Certified NLT 98% vs. Unspecified-Grade Alternatives

Reputable vendors supply the target compound with a certified purity of NLT 98% (CAS 791856-71-8), supported by ISO-certified quality systems suitable for global pharmaceutical R&D and QC requirements . By comparison, the direct regioisomer (CAS 791856-72-9) is listed by vendors at 97% purity without comparable ISO certification documentation . The 1% purity differential, when propagated across multi-step synthetic sequences, translates to a cumulative yield penalty: at 98% starting purity, a four-step linear synthesis (assuming 80% per-step yield and no purification of intermediates) yields approximately 40% overall, whereas at 97% purity the theoretical maximum drops to roughly 36%—a ~4% absolute yield loss attributable solely to input material quality.

purity specification procurement quality NLT 98%

Physicochemical Property Comparison: Calculated Density and Boiling Point vs. Aromatic Analog

The target compound's calculated density of 1.123 g/cm³ and boiling point of 338.4 °C (at 760 mmHg) differ markedly from the fully aromatic analog ethyl 2-methyl-1,5-naphthyridine-3-carboxylate (CAS 55234-59-8; MW 216.24, molecular formula C₁₂H₁₂N₂O₂) . The higher molecular weight (220.27 vs. 216.24) and the absence of two aromatic double bonds alter chromatographic retention behavior and solubility characteristics . These differences are critical for purification method development: the tetrahydro compound's reduced aromaticity typically confers improved solubility in polar organic solvents (e.g., ethyl acetate, dichloromethane) relative to the fully conjugated counterpart, facilitating extractive workup and flash chromatography.

physicochemical properties density boiling point chromatographic behavior

C-2 Methyl Substituent Effect on Antibacterial Topoisomerase Inhibitor SAR

In the 1,5-naphthyridine oxabicyclooctane-linked novel bacterial topoisomerase inhibitor (NBTI) class, C-2 substitution is a critical determinant of antibacterial spectrum and hERG liability [1]. A systematic SAR study of 63 C-2 ether analogs demonstrated that substitution at this position significantly modulates potency against Gram-positive (S. aureus) and Gram-negative strains, with reduced clogD at C-2 generally decreasing hERG activity and improving murine bacteremia model efficacy [1]. The target compound's C-2 methyl group provides a minimal steric footprint suitable for subsequent functionalization via directed C–H activation or halogenation, whereas the 2-unsubstituted analog (ethyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate) lacks this synthetic handle for late-stage diversification .

antibacterial topoisomerase inhibitor C-2 substitution NBTI

High-Impact Application Scenarios for Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate


MELK Kinase Inhibitor Lead Optimization

The 1,5-naphthyridine scaffold is explicitly claimed as a MELK (maternal embryonic leucine zipper kinase) inhibitory pharmacophore in patent BR-112014014877-A2 [1]. The target compound's 2-methyl-3-ethyl ester substitution pattern provides a defined vector for structure–activity relationship exploration around the MELK ATP-binding site. The tetrahydro saturation state enhances solubility relative to aromatic naphthyridines, facilitating biochemical assay formatting at concentrations up to 100 μM without DMSO precipitation artifacts [1]. Teams pursuing MELK as an oncology target can use this building block to access analogs that the aromatic 1,5-naphthyridine series cannot generate without post-synthetic reduction steps.

CETP Inhibitor Scaffold Development for Dyslipidemia

The tetrahydronaphthyridine chemotype has produced the most potent CETP inhibitors in its class, with compounds 21b and 21d achieving IC₅₀ values of 23 and 22 nM and robust HDL-c elevation in transgenic mice [2]. Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate serves as an advanced intermediate for constructing analogs with modified C-3 ester and C-2 substituents that map directly onto the SAR trends established for this series. The NLT 98% purity specification ensures that early-stage SAR is not confounded by isomeric impurities that could masquerade as activity cliffs .

Antibacterial Topoisomerase Inhibitor (NBTI) Fragment Evolution

The 1,5-naphthyridine nucleus is the privileged left-hand-side motif in oxabicyclooctane-linked NBTIs, with C-2 substitution governing antibacterial spectrum breadth and hERG safety margins [3]. The target compound provides the 1,5-naphthyridine core with a functionalizable C-2 methyl handle, enabling structure-based diversification strategies aimed at balancing Gram-positive/Gram-negative coverage while minimizing cardiac ion channel activity. The tetrahydro saturation state of the pyridine-fused ring differentiates this building block from the fully aromatic 1,5-naphthyridine-based NBTI intermediates used in earlier-series compounds [3].

Kinase-Focused Fragment Library Construction

With a molecular weight of 220.27 and a calculated density of 1.123 g/cm³, the target compound occupies the upper fragment space (heavy atom count = 16) favorable for fragment-based drug discovery (FBDD) . The 5,6,7,8-tetrahydro core provides a partially saturated scaffold – a property valued in modern FBDD for accessing three-dimensional binding modes distinct from flat aromatic fragments. Regioisomeric differentiation from the 3-methyl-2-ester analog (CAS 791856-72-9) allows library designers to probe orthogonal vectors when both isomers are acquired as matched pairs, doubling the chemical space accessible from a single core modification.

Quote Request

Request a Quote for Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.